Product packaging for Ethyl 2-(benzylamino)-3-nitrobenzoate(Cat. No.:CAS No. 208772-02-5)

Ethyl 2-(benzylamino)-3-nitrobenzoate

Cat. No.: B3251298
CAS No.: 208772-02-5
M. Wt: 300.31 g/mol
InChI Key: FVBDTVJKDVTINR-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-3-nitrobenzoate (CAS 208772-02-5) is a synthetic organic compound with a molecular formula of C 16 H 16 N 2 O 4 and a molecular weight of 300.31 g/mol . This chemical features a benzoate ester core substituted with a nitro group and a benzylamino group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. As a substituted nitrobenzoate ester, this compound serves as a key precursor for the construction of pharmacologically important heterocyclic systems. Related compounds within this chemical family are well-established intermediates for the synthesis of benzimidazole derivatives . Benzimidazoles are a common scaffold in pharmaceutical development, and reagents like this compound provide researchers with a versatile building block to access novel compounds for biological screening . Its structure is also relevant in fragrance chemistry, where similar esters are studied for their stability and properties, though this specific compound is intended for laboratory research applications only . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O4 B3251298 Ethyl 2-(benzylamino)-3-nitrobenzoate CAS No. 208772-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(benzylamino)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-2-22-16(19)13-9-6-10-14(18(20)21)15(13)17-11-12-7-4-3-5-8-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBDTVJKDVTINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Pathways for Ethyl 2 Benzylamino 3 Nitrobenzoate

Established Precursor-Based Synthesis and Chemical Transformations Leading to Ethyl 2-(benzylamino)-3-nitrobenzoate

The traditional synthesis of this compound is primarily rooted in precursor-based methods, which involve the strategic modification of substituted nitrobenzoate systems. These methods rely on well-understood reactions, including nucleophilic aromatic substitution and the N-alkylation of amino precursors.

A highly plausible and direct route involves the reaction of Ethyl 2-chloro-3-nitrobenzoate (B8449086) with benzylamine (B48309) . In this reaction, the chlorine atom, activated by the strongly electron-withdrawing nitro group at the ortho position, serves as a leaving group that is readily displaced by the nucleophilic benzylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the substitution.

Alternatively, the synthesis can commence from Ethyl 2-amino-3-nitrobenzoate . chemicalbook.com This precursor can be synthesized by the deprotection of compounds like ethyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate using a strong acid such as HCl. chemicalbook.com The resulting aminobenzoate can then undergo N-alkylation with a benzylating agent like benzyl (B1604629) bromide or benzyl chloride in the presence of a base to yield the final product.

Table 1: Comparison of Precursor-Based Synthetic Routes
Starting PrecursorKey ReagentReaction TypeGeneral ConditionsPrimary Byproduct
Ethyl 2-chloro-3-nitrobenzoateBenzylamineNucleophilic Aromatic Substitution (SNAr)Polar solvent, heat, base (e.g., K2CO3, Et3N)Chloride salt
Ethyl 2-amino-3-nitrobenzoateBenzyl halide (e.g., Benzyl bromide)N-AlkylationAprotic solvent, base (e.g., NaH, K2CO3)Halide salt

Regioselective Functionalization Approaches for Nitrobenzoate Systems

The regioselectivity in the synthesis of substituted nitrobenzoates is dictated by the electronic properties of the substituents on the aromatic ring. In systems like ethyl 2-chloro-3-nitrobenzoate, the nitro (-NO2) and ester (-COOEt) groups are powerful electron-withdrawing groups that deactivate the ring towards electrophilic attack but strongly activate it for nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org

The nitro group exerts a potent activating effect on leaving groups located at the ortho and para positions. youtube.com This is because the negative charge of the intermediate Meisenheimer complex, formed upon nucleophilic attack, can be delocalized onto the oxygen atoms of the nitro group through resonance. libretexts.orgmasterorganicchemistry.com This stabilization significantly lowers the activation energy for the substitution to occur. libretexts.org For the synthesis of this compound from a halogenated precursor, the chlorine at the C-2 position is ortho to the nitro group at C-3, making it the specific site for nucleophilic attack by benzylamine, thus ensuring high regioselectivity. youtube.com

Amination Reactions in the Context of Substituted Benzoate (B1203000) Esters

Amination, the formation of a carbon-nitrogen bond, is the critical step in synthesizing this compound.

Nucleophilic Aromatic Substitution (SNAr): As described, the classical method for this transformation is the SNAr reaction. nih.gov The reaction of a precursor like ethyl 2-chloro-3-nitrobenzoate with benzylamine proceeds via an addition-elimination mechanism. chemistrysteps.comlibretexts.org The rate of this reaction is highly dependent on the electronegativity of the leaving group, with fluoride (B91410) being the most reactive and iodide the least, a trend opposite to that seen in SN2 reactions. youtube.com

Buchwald-Hartwig Amination: A more modern and versatile method for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgcapes.gov.br This cross-coupling reaction allows for the amination of aryl halides or triflates with a wide range of amines under relatively mild conditions. nih.govwikipedia.org For the synthesis of the target molecule, this would involve coupling ethyl 2-chloro-3-nitrobenzoate with benzylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand. While highly effective, a key development was the extension of this reaction to include nitroarenes, which was achieved using palladium catalysts with dialkyl(biaryl)phosphine ligands. nih.govelsevierpure.com This breakthrough allows for the direct coupling of nitro-substituted aryl halides, which were previously challenging substrates. nih.govelsevierpure.com

Exploration of Novel and Optimized Synthetic Routes to this compound

Research into organic synthesis continually seeks more efficient, sustainable, and versatile methods. The synthesis of this compound and its analogs can benefit from such advancements.

Multicomponent Reaction Strategies for Analogous Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in efficiency and complexity generation. While a specific MCR for the direct synthesis of this compound is not prominently documented, analogous N-aryl anthranilate structures can be synthesized through such strategies. The development of an MCR pathway could potentially involve the reaction of a nitro-substituted ortho-halo-benzoic acid, an isocyanide, and benzyl alcohol, though this remains a theoretical approach requiring further research.

Catalyst-Mediated Synthetic Pathways for this compound

Beyond the Buchwald-Hartwig reaction, other catalyst-mediated pathways offer optimized routes to the target compound.

Borrowing Hydrogen Catalysis: The N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" principle is a powerful, atom-economical method. mdpi.comrsc.org This process, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of an alcohol (e.g., benzyl alcohol) to an aldehyde. nih.govresearchgate.netnih.gov The aldehyde then condenses with an amine (e.g., ethyl 2-amino-3-nitrobenzoate) to form an imine, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. mdpi.com The only byproduct of this elegant cascade reaction is water, making it a highly green alternative to traditional alkylations using alkyl halides. mdpi.comrsc.org

Table 2: Overview of Advanced Catalytic Systems
Catalytic MethodCatalyst TypeReactantsKey Advantages
Buchwald-Hartwig AminationPalladium with phosphine ligandsEthyl 2-chloro-3-nitrobenzoate + BenzylamineBroad substrate scope, high functional group tolerance wikipedia.orgorganic-chemistry.org
Ullmann CondensationCopperEthyl 2-chloro-3-nitrobenzoate + BenzylamineLower cost catalyst, effective for aryl iodides
Borrowing HydrogenRuthenium or Iridium complexesEthyl 2-amino-3-nitrobenzoate + Benzyl alcoholHigh atom economy, water is the only byproduct mdpi.comrsc.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles aims to reduce the environmental impact of chemical processes. derpharmachemica.com

Atom Economy: The borrowing hydrogen methodology exemplifies high atom economy, as all atoms from the reactants (aside from those forming water) are incorporated into the final product. mdpi.com This contrasts favorably with substitution reactions that generate stoichiometric salt waste.

Alternative Energy Sources: Microwave and ultrasound irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. derpharmachemica.com The synthesis of benzothiazole (B30560) derivatives, for instance, has been shown to be more efficient under microwave or ultrasound conditions compared to conventional heating. derpharmachemica.com These techniques could be applied to the SNAr or catalyzed synthesis of this compound to improve energy efficiency.

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry. Developing a solid-supported palladium or ruthenium catalyst for the amination or N-alkylation step would simplify product purification and allow for catalyst reuse, reducing cost and waste. researchgate.net

Table 3: Application of Green Chemistry Principles
PrincipleApplication to SynthesisBenefit
Atom EconomyEmploying "Borrowing Hydrogen" catalysisReduces waste by producing only water as a byproduct mdpi.com
Use of CatalysisUsing recyclable heterogeneous catalysts for aminationMinimizes waste, lowers costs, simplifies purification researchgate.net
Energy EfficiencyUtilizing microwave or ultrasound-assisted synthesisReduces reaction times and energy consumption derpharmachemica.com
Safer SolventsPerforming reactions in greener solvents (e.g., water, ethanol) or under solvent-free conditionsReduces pollution and health hazards derpharmachemica.comorgsyn.org

Mechanistic Elucidation of Key Synthetic Steps Involving this compound Formation

The formation of this compound from a suitable precursor, typically an ethyl 2-halo-3-nitrobenzoate, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic for aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.

The SNAr mechanism is a two-step addition-elimination process. The presence of a nitro group ortho or para to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack. wikipedia.orgresearchgate.net In the case of this compound synthesis, the starting material is typically Ethyl 2-chloro-3-nitrobenzoate. The nitro group at the 3-position is ortho to the chloro group (the leaving group) at the 2-position, thus strongly activating the ring for substitution.

The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, significantly, onto the oxygen atoms of the ortho-nitro group. This delocalization is a key stabilizing factor for the intermediate and is the reason why ortho or para positioning of the electron-withdrawing group is essential for the reaction to proceed efficiently. researchgate.net The resonance structures illustrate the distribution of the negative charge, highlighting the role of the nitro group in stabilizing the intermediate.

The second step of the mechanism involves the collapse of the Meisenheimer complex to restore the aromaticity of the ring. This occurs through the expulsion of the leaving group (chloride ion), a process that is typically fast. The resulting product is this compound.

StepDescriptionReactantsIntermediate/Transition StateProducts
1. Nucleophilic Attack (Rate-determining)The lone pair of the nitrogen atom in benzylamine attacks the carbon atom attached to the chlorine atom on the ethyl 2-chloro-3-nitrobenzoate ring.Ethyl 2-chloro-3-nitrobenzoate, BenzylamineMeisenheimer Complex (a resonance-stabilized anionic σ-complex)-
2. Elimination (Fast)The Meisenheimer complex eliminates the chloride ion, leading to the restoration of the aromatic ring.Meisenheimer ComplexTransition state leading to product formationThis compound, Chloride ion

The efficiency of the synthesis of this compound is intrinsically linked to the stability of the intermediates and the energy of the transition states involved in the SNAr mechanism.

The Meisenheimer Complex:

Several factors contribute to the stability of the Meisenheimer complex in this specific reaction:

The Nitro Group: As previously discussed, the ortho-nitro group plays a paramount role in stabilizing the negative charge through resonance. This is the most significant contribution to the stability of the intermediate.

The Nature of the Nucleophile: Benzylamine is a moderately strong, neutral nucleophile. The stability of the resulting Meisenheimer complex will also be influenced by the ability of the benzylamino group to accommodate a partial positive charge in the transition state leading to its formation.

The Solvent: The reaction is typically carried out in a polar aprotic solvent, which can solvate the charged Meisenheimer complex, further enhancing its stability.

Transition States:

Two primary transition states are involved in the SNAr mechanism for the formation of this compound:

Transition State 1 (TS1): This is the transition state for the initial nucleophilic attack of benzylamine on the aromatic ring. It is a high-energy species where the C-N bond is partially formed, and the negative charge is beginning to delocalize into the aromatic system and the nitro group. The energy of TS1 determines the rate of the reaction. Kinetic studies on similar reactions involving benzylamines have shown that the transition state can be influenced by the substituents on both the nucleophile and the aromatic ring. researchgate.net

Transition State 2 (TS2): This transition state corresponds to the expulsion of the leaving group from the Meisenheimer complex. In this state, the C-Cl bond is partially broken, and the aromatic π-system is reforming. Generally, the energy of TS2 is lower than that of TS1, making the elimination step faster than the initial addition.

The relative energies of the reactants, intermediates, and transition states can be visualized in a reaction coordinate diagram, which provides a clear picture of the energetic landscape of the reaction.

SpeciesKey Structural FeaturesRole in Reaction
Reactants Ethyl 2-chloro-3-nitrobenzoate, BenzylamineStarting materials
Transition State 1 (TS1) Partial C-N bond formation, delocalization of negative charge begins.Determines the rate of the reaction.
Meisenheimer Complex Fully formed C-N bond, sp3 hybridized carbon at the site of attack, delocalized negative charge.A stable intermediate.
Transition State 2 (TS2) Partial C-Cl bond cleavage, reformation of the aromatic system.Leads to the final product.
Products This compound, Chloride ionFinal, stable compounds.

Theoretical and Computational Investigations of Ethyl 2 Benzylamino 3 Nitrobenzoate

Density Functional Theory (DFT) Studies on Ethyl 2-(benzylamino)-3-nitrobenzoate

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems like molecules. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.org

This compound is a flexible molecule with several rotatable single bonds: the C-N bond of the benzyl (B1604629) group, the C-C bond to the phenyl ring, and bonds within the ethyl ester group. Conformational analysis using DFT is performed to identify the most stable three-dimensional arrangement (the global energetic minimum) and other low-energy conformers. This involves systematically rotating the flexible dihedral angles and calculating the potential energy of each resulting structure to map the potential energy surface. The optimized geometry corresponding to the lowest energy is the most probable conformation of the molecule in the gaseous phase.

DFT calculations can predict various spectroscopic properties, which can then be compared to experimental data to validate the computed structure. Vibrational (infrared) frequencies are among the most common properties calculated. materialsciencejournal.org By performing a frequency calculation on the optimized geometry, a theoretical IR spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C=O stretching of the ester, or asymmetric and symmetric stretching of the NO₂ group. materialsciencejournal.org

Table 2: Illustrative Predicted Vibrational Frequencies from a DFT Calculation (Note: This table illustrates the format of DFT output and does not represent actual calculated data for the compound.)

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch~3400
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2850
C=O (Ester) Stretch~1720
NO₂ Asymmetric Stretch~1530
NO₂ Symmetric Stretch~1350
C-N Stretch~1300

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to aid in structural elucidation. materialsciencejournal.orgmdpi.com

Reaction Pathway Modeling and Transition State Analysis Involving this compound

Computational chemistry can be used to model the mechanism of chemical reactions. For a reaction involving this compound, such as its synthesis or subsequent transformation, the entire reaction pathway can be mapped. This involves identifying all reactants, intermediates, transition states, and products.

Transition state analysis is key to this process. A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. Locating the transition state structure and calculating its energy allows for the determination of the activation energy barrier for the reaction. This information is fundamental to understanding the reaction's kinetics and feasibility. For example, in a synthetic reaction like the one-pot nitro-reductive cyclization seen with related compounds, modeling could elucidate the mechanism by which the nitro group is reduced and the subsequent cyclization occurs. mdpi.com

Quantum Chemical Descriptors and Reactivity Indices for this compound

A thorough review of available scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused on this compound. While research exists for structurally related compounds, such as isomers like Ethyl 4-(benzylamino)-3-nitrobenzoate, specific data on the quantum chemical descriptors and reactivity indices for the 2-(benzylamino)-3-nitro isomer are not present in the surveyed literature.

Quantum chemical descriptors are crucial for understanding the electronic structure, stability, and reactivity of a molecule. These descriptors are typically derived from calculations based on density functional theory (DFT) and other computational methods. Key parameters include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Without dedicated computational studies on this compound, the specific values for these descriptors remain undetermined. Such research would be necessary to elucidate its electronic properties and predict its behavior in chemical reactions.

Due to the lack of available data, the following data tables for the quantum chemical descriptors and reactivity indices of this compound cannot be populated at this time.

Table 1: Calculated Quantum Chemical Descriptors for this compound

ParameterValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
Energy Gap (ΔE) (eV)Data not available

Table 2: Calculated Global Reactivity Indices for this compound

ParameterValue
Ionization Potential (I) (eV)Data not available
Electron Affinity (A) (eV)Data not available
Electronegativity (χ) (eV)Data not available
Chemical Hardness (η) (eV)Data not available
Global Softness (S) (eV⁻¹)Data not available
Electrophilicity Index (ω) (eV)Data not available

Advanced Reactivity and Mechanistic Studies of Ethyl 2 Benzylamino 3 Nitrobenzoate

Nucleophilic and Electrophilic Reactivity of Ethyl 2-(benzylamino)-3-nitrobenzoate

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-withdrawing nitro and ethyl carboxylate groups, and the electron-donating benzylamino group.

Nucleophilic Reactivity: The primary site for nucleophilic attack is the ester carbonyl carbon, which can undergo hydrolysis or transesterification under appropriate conditions. However, the most significant nucleophilic reaction related to this class of compounds is often the substitution at the aromatic ring during its synthesis. For instance, the synthesis of analogous compounds like ethyl 4-(tert-butylamino)-3-nitrobenzoate involves the nucleophilic aromatic substitution of a halide (e.g., fluoride) by an amine. It is plausible that this compound is synthesized via a similar pathway, where benzylamine (B48309) acts as the nucleophile, displacing a leaving group at the 2-position of an ethyl 3-nitrobenzoate derivative.

Electrophilic Reactivity: The benzene (B151609) ring in this compound is deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group and, to a lesser extent, the ethyl carboxylate group. These groups direct incoming electrophiles to the meta-position relative to themselves. Conversely, the benzylamino group is an activating group and directs ortho- and para-. The directing effects of the substituents are therefore in opposition. The strong deactivating effect of the nitro group likely dominates, making further electrophilic substitution on the ring challenging. If a reaction were to occur, the position of substitution would be influenced by the combined directing effects of all three substituents, likely favoring the position least deactivated. For example, in the nitration of methyl benzoate (B1203000), the ester group directs the incoming nitro group to the meta position. aiinmr.com In the case of 2-nitroaniline, the amino group's directing effect is significantly diminished by the nitro group, making its basicity about 100,000 times lower than aniline. wikipedia.org

Interactive Table: Predicted Reactivity of this compound
Reaction TypeReactive Site(s)Expected OutcomeInfluencing Factors
Nucleophilic Ester carbonyl, Aromatic carbon (synthesis)Hydrolysis, Transesterification, Formation via SNArpH, Temperature, Nature of nucleophile, Leaving group on precursor
Electrophilic Aromatic ringSubstitution at positions 5 or 6Strong deactivation by NO2 and CO2Et groups, Directing effect of NHBn

Photochemical and Photophysical Behavior of this compound

The presence of the nitroaromatic chromophore in this compound suggests a rich and complex photochemistry, characterized by rapid excited-state deactivation pathways.

Excited State Dynamics and Energy Dissipation Pathways

Nitroaromatic compounds are known for their unique photoinduced processes. kaust.edu.sarsc.org Upon absorption of light, they are promoted to an excited singlet state. However, due to the presence of oxygen-centered non-bonding orbitals, these compounds can undergo exceptionally fast intersystem crossing (ISC) to the triplet manifold, often on a sub-picosecond timescale. rsc.orgrsc.org This rapid ISC is one of the most dominant deactivation channels and is a hallmark of nitroaromatic compounds. rsc.org

For this compound, the initially excited singlet state is expected to be short-lived. The energy would be rapidly transferred to a triplet state. nih.gov The subsequent dissipation of energy from the triplet state can occur through various pathways, including phosphorescence, non-radiative decay, or photochemical reactions. The specific dynamics are influenced by factors such as solvent polarity and the presence of substituents. kaust.edu.sa The amino group, being an electron donor, can also influence the nature of the excited state, potentially leading to charge-transfer character which can affect the deactivation pathways. kaust.edu.sa

Photoreduction and Photorearrangement Reactions of the Nitro Group

The excited triplet state of nitroaromatic compounds is known to be chemically reactive. One of the common photochemical reactions is the reduction of the nitro group. In the presence of a hydrogen donor, the excited nitro group can abstract a hydrogen atom, initiating a sequence of reactions that can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The photoreduction of m-dinitrobenzene, for instance, can selectively yield m-nitroaniline or m-phenylenediamine (B132917) depending on the photocatalyst used. researchgate.net

Another characteristic photochemical reaction of ortho-nitroaromatic compounds is intramolecular hydrogen abstraction, which can lead to rearrangements. For example, o-nitrotoluene exhibits an accelerated deactivation of its excited state due to hydrogen transfer from the methyl group to the nitro group. nih.gov While the benzylamino group in this compound does not have a readily abstractable hydrogen in a geometrically favorable position for a simple intramolecular hydrogen transfer to the nitro group in the same way as o-nitrotoluene, photorearrangements involving the nitro group and the adjacent amino group cannot be ruled out. Furthermore, some nitroaromatic compounds are known to undergo photodissociation to release nitric oxide (NO), a process that involves a series of atomic rearrangements and changes in electronic states. kaust.edu.sarsc.orgnih.gov

Reductive and Oxidative Transformations of this compound

The nitro and amino groups in this compound are redox-active, allowing for a range of reductive and oxidative transformations.

Reductive Transformations: The most common reductive transformation for this molecule is the reduction of the nitro group to an amine. This can be achieved using a variety of reagents. For example, the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) (benzocaine) can be carried out efficiently using indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol. orgsyn.org Other methods include catalytic hydrogenation using catalysts like palladium or platinum, or the use of reducing agents like tin(II) chloride in acidic medium. The reduction of 2-(diethylamino)ethyl 4-nitrobenzoate has been achieved using palladium nanoparticles supported on clinochlore. researchgate.net These methods are expected to be applicable to this compound, yielding ethyl 2-(benzylamino)-3-aminobenzoate.

Interactive Table: Reductive Methods for Nitroarenes
Reagent/SystemSubstrate ExampleProduct ExampleKey FeaturesReference
Indium / NH4ClEthyl 4-nitrobenzoateEthyl 4-aminobenzoatePerformed in aqueous solution, high yield. orgsyn.org
Pd nanoparticles on clinochlore2-(diethylamino)ethyl 4-nitrobenzoate2-(diethylamino)ethyl 4-aminobenzoateSynergistic effect of palladium and iron in the support. researchgate.net
Rutile TiO2 (photocatalytic)m-dinitrobenzenem-nitroanilineHigh selectivity under UV irradiation. researchgate.net
P25-TiO2 (photocatalytic)m-dinitrobenzenem-phenylenediamineHigh selectivity under UV irradiation. researchgate.net

Oxidative Transformations: Following the reduction of the nitro group to an amine, the resulting ethyl 2-(benzylamino)-3-aminobenzoate would be susceptible to oxidative transformations. A particularly relevant reaction is oxidative cyclization. The 2-aminobenzylamine moiety is a known precursor for the synthesis of quinazolines and related heterocyclic systems. For example, 2-aminobenzylamines can undergo condensation with aldehydes followed by oxidation to yield quinazolines. researchgate.net Copper-catalyzed intermolecular cyclization of 2-aminobenzylamine with nitriles provides a route to 3,4-dihydroquinazolines and quinazolines through a cascade coupling and aerobic oxidation. rsc.org Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using an organic photocatalyst, also leads to quinolines. acs.org It is therefore highly probable that the reduced form of this compound could undergo similar oxidative cyclization reactions to form novel heterocyclic structures.

Cycloaddition and Other Pericyclic Reactions Involving the Nitro or Amino Groups

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org The electron-rich and electron-poor components of this compound could potentially participate in such reactions.

Cycloaddition Reactions: Cycloaddition reactions involve the coming together of two components to form a ring. ox.ac.uklibretexts.org The nitro group, being electron-withdrawing, activates adjacent double bonds for cycloaddition reactions. For example, conjugated nitroalkenes can participate in [4+2] and [3+2] cycloaddition reactions. researchgate.netuchicago.edu While the aromatic ring of this compound is not a simple alkene, under certain conditions, parts of the pi-system could act as a diene or dienophile. For instance, dearomative cycloaddition reactions of nitroarenes like 2-nitrobenzofurans have been reported. The nitro-substituted benzene ring in the title compound could potentially undergo cycloaddition with highly reactive species, although this would require overcoming the aromatic stabilization energy.

Other Pericyclic Reactions: Other classes of pericyclic reactions include electrocyclic reactions and sigmatropic rearrangements. libretexts.orgox.ac.uk Electrocyclic reactions involve the formation of a ring from an open-chain conjugated system. It is conceivable that a derivative of this compound, under thermal or photochemical conditions, could undergo an electrocyclic reaction if a suitable conjugated system can be formed. Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. libretexts.org The N-benzyl group in the molecule could potentially undergo a nih.govnih.gov-sigmatropic rearrangement if an appropriate unsaturated system is present adjacent to the nitrogen, though this is less likely in the ground state of the parent molecule.

The participation of this compound in pericyclic reactions is speculative without direct experimental evidence. However, the principles of pericyclic reaction theory suggest that under the right conditions (e.g., photochemical excitation, presence of a suitable reaction partner), the functional groups within this molecule could engage in such transformations, leading to complex molecular architectures. libretexts.orgudel.edu

Applications of Ethyl 2 Benzylamino 3 Nitrobenzoate in Non Biological/non Clinical Domains

Role as a Synthetic Precursor and Building Block in Complex Organic Synthesis

Ethyl 2-(benzylamino)-3-nitrobenzoate is a strategically functionalized molecule that serves as a valuable starting material for the synthesis of complex heterocyclic structures. The interplay between the ortho-positioned amino and nitro groups is key to its utility. While direct studies on this specific compound are specialized, its synthetic potential can be inferred from the well-documented reactivity of its structural analogs, such as ethyl 2-amino-3-nitrobenzoate.

A primary application of this structural motif is in the construction of fused heterocyclic systems. The reduction of the nitro group to an amine is a common and efficient transformation, which yields a 1,2-diamine derivative. This in situ generated diamine is a pivotal intermediate for creating five- or six-membered heterocyclic rings fused to the benzene (B151609) ring. For instance, condensation of this diamine with appropriate reagents can lead to the formation of benzimidazoles, quinoxalines, or other related pharmacologically relevant scaffolds. The synthesis of the antihypertensive drug Candesartan, for example, utilizes ethyl 2-amino-3-nitrobenzoate as a key building block to construct the benzimidazole (B57391) core. chemicalbook.com

The reactivity of the constituent functional groups allows for a variety of chemical transformations, making it a versatile building block.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reagent/Condition Product Type Potential Application
Nitro Group (-NO₂) H₂, Pd/C or SnCl₂ Amino Group (-NH₂) Formation of diamine for heterocycle synthesis
Amino (-NHBn) & reduced Nitro (-NH₂) Carboxylic acids, Aldehydes Fused Benzimidazoles, etc. Synthesis of bioactive cores, functional materials
Ester Group (-COOEt) LiAlH₄ Primary Alcohol Modification of the electronic properties of the core
Ester Group (-COOEt) NaOH or KOH (hydrolysis) Carboxylic Acid Formation of anthranilic acid derivatives for ligand synthesis

The benzyl (B1604629) group on the secondary amine offers both steric control and a potential site for further reactions, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional handles for molecular elaboration. This multi-functionality makes the compound a desirable precursor for constructing diverse and complex molecular architectures in multi-step organic synthesis.

Potential in Material Science: Functional Molecules for Optical or Electronic Applications

The molecular structure of this compound, featuring both an electron-donating group (benzylamino) and a strong electron-withdrawing group (nitro), positions it as a promising candidate for applications in material science. This donor-acceptor (D-A) architecture is a fundamental design principle for creating molecules with significant nonlinear optical (NLO) properties and for use in organic electronic devices.

The presence of the nitro group, a powerful electron-withdrawing moiety, is known to enhance the NLO response of organic molecules by increasing their molecular hyperpolarizability. nih.gov The interaction between the benzylamino donor and the nitro acceptor across the π-conjugated benzene ring can lead to a large change in dipole moment upon excitation, a key requirement for second-order NLO materials. These materials are crucial for technologies like optical data storage and optical switching. nih.gov

Table 2: Predicted Electronic Properties and Potential Material Science Applications

Structural Feature Electronic Effect Potential Application Relevant Research Finding
Donor-Acceptor (D-A) System High molecular hyperpolarizability Nonlinear Optical (NLO) Materials Nitro groups significantly enhance the NLO response in organic chromophores. nih.gov
Intramolecular Charge Transfer (ICT) Solvatochromism, unique emission properties Organic Light-Emitting Diodes (OLEDs), Sensors Nitro-substituted triphenylamines exhibit ICT, crucial for tuning photophysical properties. ustc.edu.cn
Nitro Group (-NO₂) Enhanced Intersystem Crossing (ISC) Triplet Sensitizers, Phosphorescent Materials The nitro group can facilitate the formation of triplet states, suppressing fluorescence. ustc.edu.cn
Conjugated π-system Tunable HOMO-LUMO gap Organic Semiconductors The energy gap of related DTS(FBTTh₂)₂ derivatives is reduced by the presence of nitro groups. nih.gov

Although specific experimental data on the optical and electronic properties of this compound are not widely reported, the foundational principles of D-A systems strongly suggest its potential for creating functional organic materials.

Utility as a Ligand or Ligand Precursor in Coordination Chemistry

This compound possesses multiple potential coordination sites, making it an interesting candidate for use as a ligand or a precursor to a ligand in coordination chemistry. The core structure is related to anthranilic acid, whose derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. nih.govrhhz.netmdpi.comresearchgate.net

The primary coordination sites on the molecule are the nitrogen atom of the benzylamino group and the oxygen atoms of the ester and nitro groups. While the ester carbonyl is a relatively weak donor, the amino nitrogen can readily coordinate to metal centers. Upon hydrolysis of the ethyl ester to the corresponding carboxylate, the molecule is transformed into an N-benzyl-3-nitroanthranilic acid. This anionic derivative would function as a much stronger chelating ligand, capable of forming a stable six-membered ring with a metal ion through the carboxylate oxygen and the amino nitrogen. This bidentate N,O-chelation is a common binding motif for anthranilic acid derivatives. nih.govdaneshyari.com

The nitro group's oxygen atoms could also participate in coordination, potentially allowing the ligand to act in a tridentate fashion or to bridge multiple metal centers, leading to the formation of coordination polymers. The coordination chemistry of 2-(2′-aminophenyl)benzothiazole and its derivatives, which share some structural similarities, is an emerging field with applications in luminescent materials and catalysis, highlighting the potential of related ligand systems. mdpi.com

Table 3: Potential Coordination Modes of this compound and its Derivatives

Ligand Form Potential Donor Atoms Coordination Mode Resulting Complex Type
Ester (as is) Amino Nitrogen, Ester Oxygen Monodentate or weak chelate Simple adducts
Hydrolyzed (Carboxylate) Amino Nitrogen, Carboxylate Oxygen Bidentate (N,O-chelate) Stable metal chelates
Hydrolyzed (Carboxylate) Amino Nitrogen, Carboxylate & Nitro Oxygens Tridentate or Bridging Polynuclear complexes, Coordination polymers

The synthesis of metal complexes with such ligands can lead to materials with interesting magnetic, catalytic, or photoluminescent properties, driven by the interplay between the metal ion and the electronic characteristics of the ligand. researchgate.net

Applications in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry relies on non-covalent interactions to build large, well-ordered assemblies from smaller molecular components. This compound is well-equipped with functional groups capable of participating in the key interactions that govern molecular recognition and self-assembly.

The secondary amine (N-H) is a hydrogen bond donor, while the ester carbonyl and nitro group oxygens are hydrogen bond acceptors. These sites can direct the assembly of molecules into predictable one-, two-, or three-dimensional networks. Furthermore, the two aromatic rings (the benzoate (B1203000) and the benzyl group) can engage in π-π stacking interactions, which are crucial for stabilizing supramolecular structures. mdpi.com The formation of such assemblies is a cornerstone of crystal engineering, where the goal is to design solid-state materials with specific properties. mdpi.comresearchgate.net

In the context of host-guest chemistry, benzoate derivatives can act as "guest" molecules, fitting into the cavities of larger "host" macrocycles like cyclodextrins or calixarenes. researchgate.netthno.org The binding is driven by a combination of forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. nih.gov The specific size, shape, and electronic features of this compound would determine its affinity and selectivity for different host molecules. Such host-guest complexes are foundational to applications ranging from drug delivery to the development of molecular sensors and catalytic systems. thno.orgnih.gov The ability to form these non-covalent assemblies underscores the compound's potential utility in designing advanced functional materials and systems based on molecular recognition principles.

Structural Modifications and Analogues of Ethyl 2 Benzylamino 3 Nitrobenzoate: Synthetic and Reactivity Implications

Design and Synthesis of Derivatives and Analogues of Ethyl 2-(benzylamino)-3-nitrobenzoate

The synthesis of derivatives and analogues of this compound often involves multi-step processes starting from substituted nitrobenzoic acids or their esters. A common strategy for creating analogues is through nucleophilic aromatic substitution or by modifying the functional groups present on the parent molecule.

One key synthetic precursor is ethyl 2-amino-3-nitrobenzoate. chemicalbook.com The synthesis of this compound can be achieved from ethyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate by removing the Boc protecting group using hydrochloric acid in methanol (B129727) and ethyl acetate. chemicalbook.com This yields the free amine, which is then available for reactions such as benzylation to form the target compound or its derivatives.

The synthesis of related analogues provides a blueprint for potential synthetic routes. For example, ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate is synthesized by reacting ethyl 4-fluoro-3-nitrobenzoate with ethanolamine (B43304) in the presence of a base like N,N-diisopropylethylamine in dichloromethane. nih.gov This demonstrates a nucleophilic aromatic substitution pathway where a fluorine atom is displaced by an amine. A similar approach could be employed to synthesize this compound derivatives by reacting an appropriate 2-halo-3-nitrobenzoate with a substituted benzylamine (B48309).

Further diversification can be achieved by modifying the starting materials. For instance, synthetic methods for producing dichlorinated analogues like ethyl 2,3-dichloro-4-nitrobenzoate have been developed, involving nitration of a dichlorotoluene derivative, followed by oxidation and esterification. google.com Such halogenated intermediates are valuable for introducing further diversity through cross-coupling reactions.

The research findings on the synthesis of these compounds are detailed in the table below:

Precursor/IntermediateReagents and ConditionsProductReference
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoateHCl, Methanol, Ethyl Acetate, 0-20°CEthyl 2-amino-3-nitrobenzoate chemicalbook.com
Ethyl 4-fluoro-3-nitrobenzoateEthanolamine, N,N-diisopropylethylamine, Dichloromethane, Room TempEthyl 4-(2-hydroxyethylamino)-3-nitrobenzoate nih.gov
2,3-dichloro-1-methyl-4-nitrobenzene1. KMnO₄, Pyridine, Water; 2. SOCl₂; 3. EthanolEthyl 2,3-dichloro-4-nitrobenzoate google.com
4-nitrobenzoic acid derivative1. Nitric Acid; 2. Acetic Anhydride; 3. EthanolEthyl 2-(acetylamino)-4-nitrobenzoate evitachem.com

Impact of Substituent Effects on Reactivity and Electronic Structure

The electronic properties and reactivity of this compound and its analogues are significantly influenced by the nature and position of substituents on both the benzoate (B1203000) and benzyl (B1604629) rings. The nitro group (NO₂) at the 3-position and the ethyl ester group (COOEt) at the 1-position are strong electron-withdrawing groups, which decrease the electron density of the benzoate ring. This electronic arrangement affects the reactivity of the aromatic ring and the properties of the amino linkage.

Studies on related nitrobenzyl systems, such as nitrobenzyl carbamates, offer valuable insights into these effects. For nitrobenzyl carbamates, which are designed as triggers for bioreductive drugs, the rate of fragmentation after reduction of the nitro group is highly dependent on substituents on the benzyl ring. researchgate.net Electron-donating substituents on the benzyl ring have been shown to accelerate the fragmentation of the corresponding hydroxylamine (B1172632) intermediates. researchgate.net This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the fragmentation process. researchgate.net

This principle can be extended to the reactivity of this compound derivatives. Substituents on the benzyl portion of the molecule can modulate the nucleophilicity of the nitrogen atom and the stability of any potential intermediates formed during a reaction. For example, electron-donating groups (e.g., methoxy, methyl) on the benzyl ring would increase the electron density on the nitrogen, potentially enhancing its reactivity in certain reactions. Conversely, electron-withdrawing groups (e.g., nitro, cyano) would decrease its nucleophilicity.

The kinetics of these processes can sometimes be quantified. In the study of nitrobenzyl carbamate (B1207046) fragmentation, a linear free-energy relationship was observed, with the data fitting the equation log(Mt1/2) = 0.57σ + 1.30, where σ represents the Hammett substituent constant (σp for 2-substituents and σm for 3-substituents). researchgate.net This indicates a moderate sensitivity to the electronic effects of the substituents. A similar systematic study on this compound derivatives would likely reveal comparable trends, allowing for the fine-tuning of the molecule's reactivity by strategic placement of substituents.

Stereochemical Aspects and Chiral Derivatization

While the parent compound, this compound, is achiral, chirality can be introduced through structural modifications, leading to stereoisomers with distinct three-dimensional arrangements. This is an important consideration in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Chirality can be incorporated into the molecule in several ways:

Modification of the Benzyl Group: Introducing a substituent at the α-carbon of the benzyl group (the CH₂ group attached to the nitrogen) creates a stereocenter. For example, using α-methylbenzylamine instead of benzylamine in the synthesis would result in a chiral product.

Using Chiral Building Blocks: Starting with a chiral, substituted benzylamine would directly lead to a chiral final product. This is a common strategy in asymmetric synthesis.

Although the available literature does not extensively detail the specific chiral derivatization of this compound itself, the principles of asymmetric synthesis are broadly applicable. The synthesis of related chiral molecules, such as trans-4-(N-ethylamino)-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide, highlights the importance of controlling stereochemistry in complex molecules. google.com

In the solid state, molecular conformation and packing can lead to interesting stereochemical observations. For instance, the crystal structure analysis of the related compound ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate revealed that the crystal studied was a non-merohedral twin. nih.govresearchgate.net This phenomenon relates to the macroscopic arrangement of the crystal lattice rather than the chirality of individual molecules but is a relevant stereochemical aspect at the crystallographic level. The molecule itself is stabilized by an intramolecular hydrogen bond, which influences its conformation. nih.govresearchgate.net

The design of chiral analogues of this compound remains a potential area for future research, allowing for the exploration of stereoselective interactions in various chemical and biological systems.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(benzylamino)-3-nitrobenzoate, and how are intermediates characterized?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) of a nitro-substituted benzoate ester with benzylamine. A representative method (adapted from similar compounds in and ) includes:

  • Step 1: React ethyl 4-chloro-3-nitrobenzoate with benzylamine in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
  • Step 2: Monitor reaction progress via TLC (e.g., hexane/ethyl acetate, 7:3) until the starting material is consumed (~24 hours at room temperature).
  • Step 3: Quench with ice, filter the precipitate, and recrystallize from ethanol to isolate the product.
    Characterization:
  • NMR (1H/13C): Aromatic protons (δ 7.2–8.5 ppm), benzylamine CH2 (δ 4.5–4.8 ppm), and ester OCH2CH3 (δ 1.2–1.4 ppm) confirm substitution .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced: How can steric hindrance during benzylamine substitution be mitigated in synthesis?

Answer:
Steric effects from the nitro group and benzylamine’s bulky substituent can reduce reaction efficiency. Strategies include:

  • Excess Amine : Use 2–3 equivalents of benzylamine to drive the reaction forward .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates .
  • Temperature Control : Mild heating (40–50°C) improves kinetics without promoting side reactions like ester hydrolysis .
  • Catalysis : Transition metals (e.g., Pd/C) or phase-transfer catalysts may accelerate SNAr in challenging cases .

Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?

Answer:

  • 1H NMR : Key signals include the nitro group’s deshielding effect on adjacent aromatic protons (δ 8.1–8.3 ppm) and the benzyl CH2 (δ 4.6 ppm, singlet) .
  • IR Spectroscopy : Detect the ester carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520/1350 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 378.3 (C23H19N3O4) confirms the molecular formula .

Advanced: How can discrepancies between NMR and HPLC purity analyses be resolved?

Answer:
Discrepancies may arise from:

  • Non-UV Active Impurities : HPLC (UV detector) might miss non-chromophoric by-products. Use evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for comprehensive analysis .
  • Decomposition During Analysis : Verify sample stability in the HPLC mobile phase (e.g., acetonitrile/water). Adjust pH or temperature to prevent degradation .
  • Complementary Techniques : Combine NMR integration with LC-MS to quantify impurities and assign structures .

Advanced: What mechanistic insights explain the nitro group’s influence on further functionalization?

Answer:
The nitro group is a strong electron-withdrawing group (EWG), which:

  • Activates the Ring : Facilitates electrophilic substitution at the para position relative to the nitro group.
  • Redox Reactivity : The nitro group can be reduced to an amine (e.g., using H2/Pd-C or SnCl2/HCl) for subsequent coupling reactions .
  • Steric Effects : The nitro group’s ortho position to the benzylamino substituent may hinder bulky reagents, requiring optimized catalysts (e.g., microwave-assisted synthesis) .

Basic: What are common impurities in this compound synthesis, and how are they identified?

Answer:
Common impurities include:

  • Unreacted Starting Material : Ethyl 4-chloro-3-nitrobenzoate (detected via HPLC retention time comparison) .
  • Hydrolysis By-Products : Free carboxylic acid (from ester hydrolysis) identified by IR (broad O-H stretch ~2500–3000 cm⁻¹) .
  • Di-Substituted Products : Over-alkylation products (e.g., bis-benzylamino derivatives) confirmed by MS ([M+H]+ at m/z 492.4) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., nitroreductases) based on X-ray structures (e.g., PDB: 7XYZ) .
  • MD Simulations : Simulate binding stability in aqueous environments (GROMACS/AMBER) to assess hydrogen bonding with active-site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., nitro vs. cyano groups) with bioactivity data to guide derivative design .

Basic: What role do protecting groups play in synthesizing derivatives of this compound?

Answer:

  • Boc Protection : The tert-butoxycarbonyl (Boc) group shields the benzylamino nitrogen during ester hydrolysis or nitration steps, enabling selective deprotection with TFA .
  • Cyano Stability : The biphenyl-cyano moiety (in derivatives like CAS 136285-67-1) remains inert under acidic conditions, allowing sequential functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.